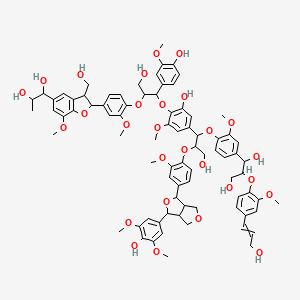
Lignin, organosolv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Lignin is a complex organic polymer found in the cell walls of many plants, particularly in wood and bark. It is a major component of plant biomass and is the second most abundant biopolymer on earth after cellulose. Lignin is a crucial component of the plant cell wall, providing structural support and protection against biotic and abiotic stresses. However, its complex structure and chemical properties make it a challenge to extract and utilize. Organosolv is a promising method for lignin extraction and has been extensively studied for its potential applications in various fields.
Scientific Research Applications
Characterization and Molecular Analysis
- Lignin, particularly when extracted using organosolv methods, offers potential for producing valuable chemicals and fuels. For example, organosolv extraction of switchgrass lignin results in a complex mixture of low molecular weight compounds, including monomeric and dimeric lignin units, which can be characterized using advanced techniques like high-performance liquid chromatography/high-resolution tandem mass spectrometry (HPLC/MSn). This characterization is crucial for developing methodologies to convert these mixtures into transportation fuel and valuable chemicals (Jarrell et al., 2014).
Applications in 3D Printing and Material Science
- Organosolv lignin has been successfully integrated into photo-curable polyurethane used in stereolithography 3D printing. This integration has resulted in significant improvements in mechanical properties, such as tensile strength and hardness, demonstrating its potential as a filler and reinforcement material (Ibrahim et al., 2019).
Biomedical and Tissue Engineering Applications
- Organosolv lignin has shown promising biocompatibility with various human cell types commonly used in tissue engineering. For instance, fractionated low molecular weight beechwood-derived organosolv lignin is non-cytotoxic to important cell types like mesenchymal stromal cells, chondrocytes, and osteoblasts. This suggests its potential use in the generation of biomaterial-based constructs for tissue repair (Menima-Medzogo et al., 2022).
Solvent Development and Lignin Recovery
- Research on the separation and recovery of lignin, including organosolv lignin, is crucial for its utilization in producing gasoline and high-value chemical products. The development of efficient and eco-friendly solvents, such as organosolv and ionic liquids, is essential for selective lignin separation and purification processes (Rashid et al., 2020).
Environmental and Sustainable Applications
- Organosolv lignin can be utilized as a green sizing agent for thermoformed pulp products, contributing to sustainability. It has shown potential in improving water resistance and mechanical properties of these products, encouraging its use in sustainable packaging applications (Tanase-Opedal & Ruwoldt, 2022).
Bioconversion and Renewable Energy
- Lignin, including organosolv lignin, can serve as a feedstock for renewable and sustainable aromatics. Studies on its bioconversion to lipids and use in Lignin-to-Liquid (LtL) solvolysis have shown its potential in producing valuable components for the chemical and pharmaceutical industry (Kosa & Ragauskas, 2013).
properties
IUPAC Name |
1-[4-[1-[4-[2-[4-[5-(1,2-dihydroxypropyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propoxy]-3-hydroxy-5-methoxyphenyl]-3-hydroxy-2-[4-[4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-2-[4-(3-hydroxyprop-1-enyl)-2-methoxyphenoxy]propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H92O28/c1-41(87)72(90)47-25-50-51(35-83)75(108-80(50)67(31-47)100-9)44-16-21-57(63(29-44)96-5)104-70(37-85)78(46-14-18-54(88)60(28-46)93-2)109-81-55(89)26-48(34-68(81)101-10)79(106-59-20-15-43(27-62(59)95-4)73(91)69(36-84)103-56-19-13-42(12-11-23-82)24-61(56)94-3)71(38-86)105-58-22-17-45(30-64(58)97-6)76-52-39-102-40-53(52)77(107-76)49-32-65(98-7)74(92)66(33-49)99-8/h11-22,24-34,41,51-53,69-73,75-79,82-92H,23,35-40H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYKESRENLAKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC2=C(C(=C1)OC)OC(C2CO)C3=CC(=C(C=C3)OC(CO)C(C4=CC(=C(C=C4)O)OC)OC5=C(C=C(C=C5OC)C(C(CO)OC6=C(C=C(C=C6)C7C8COCC8C(O7)C9=CC(=C(C(=C9)OC)O)OC)OC)OC1=C(C=C(C=C1)C(C(CO)OC1=C(C=C(C=C1)C=CCO)OC)O)OC)O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H92O28 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
8068-03-9 |
Source


|
| Record name | Lignin, organosolv | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lignin, organosolv | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Bromo-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B3285588.png)


![N-[(2-fluorophenyl)methyl]cyclohexanamine](/img/structure/B3285595.png)